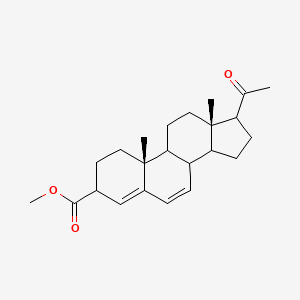
3beta-Acetoxy-5-pregnen-20-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3beta-Acetoxy-5-pregnen-20-one, also known as pregnenolone acetate, is a steroidal compound with the molecular formula C23H34O3. It is a derivative of pregnenolone, a precursor in the biosynthesis of various steroid hormones. This compound is known for its role in the synthesis of other steroids and has applications in both research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3beta-Acetoxy-5-pregnen-20-one typically involves the acetylation of pregnenolone. Pregnenolone is reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: This compound can be reduced to form 3beta-hydroxy-5-pregnen-20-one using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the acetoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in acetone.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Aqueous sodium hydroxide for hydrolysis.
Major Products Formed:
Oxidation: Various oxidized steroids.
Reduction: 3beta-hydroxy-5-pregnen-20-one.
Substitution: Pregnenolone and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3beta-Acetoxy-5-pregnen-20-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in steroid biosynthesis and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including its role in neuroprotection and anti-inflammatory properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and as an intermediate in chemical synthesis
Wirkmechanismus
The mechanism of action of 3beta-Acetoxy-5-pregnen-20-one involves its conversion to pregnenolone, which then serves as a precursor for the synthesis of other steroid hormones. These hormones interact with specific receptors in the body, influencing various physiological processes. For example, pregnenolone can be converted to progesterone, which plays a crucial role in reproductive health .
Vergleich Mit ähnlichen Verbindungen
Pregnenolone: The parent compound of 3beta-Acetoxy-5-pregnen-20-one.
Progesterone: A downstream product in the steroid biosynthesis pathway.
Dehydroepiandrosterone (DHEA): Another steroid hormone derived from pregnenolone
Comparison:
Pregnenolone vs. This compound: While pregnenolone is the parent compound, this compound is an acetylated derivative, making it more lipophilic and potentially altering its biological activity.
Progesterone vs. This compound: Progesterone has distinct physiological roles, particularly in reproductive health, whereas this compound serves primarily as a precursor.
Dehydroepiandrosterone vs. This compound: Both are derived from pregnenolone, but they follow different biosynthetic pathways and have unique biological functions
Eigenschaften
Molekularformel |
C23H32O3 |
|---|---|
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
methyl (10R,13S)-17-acetyl-10,13-dimethyl-2,3,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylate |
InChI |
InChI=1S/C23H32O3/c1-14(24)18-7-8-19-17-6-5-16-13-15(21(25)26-4)9-11-22(16,2)20(17)10-12-23(18,19)3/h5-6,13,15,17-20H,7-12H2,1-4H3/t15?,17?,18?,19?,20?,22-,23+/m0/s1 |
InChI-Schlüssel |
RFEZQMLLKZHKAY-APRFSFMNSA-N |
Isomerische SMILES |
CC(=O)C1CCC2[C@@]1(CCC3C2C=CC4=CC(CC[C@]34C)C(=O)OC)C |
Kanonische SMILES |
CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(CCC34C)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


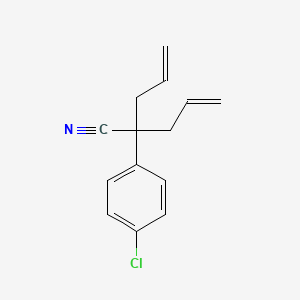
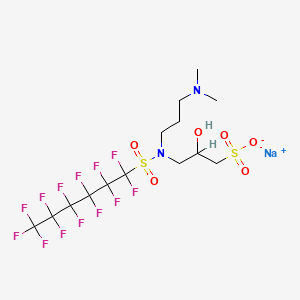

![(4R,10aS)-8-Fluoro-4,6-dimethyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole](/img/structure/B13413975.png)
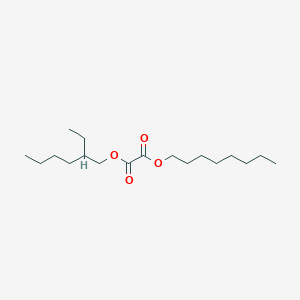
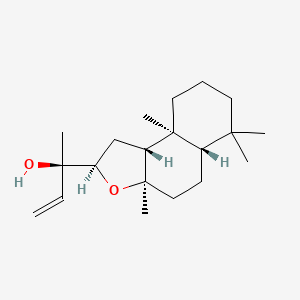
![Methyl[(oxiran-2-yl)methyl]amine](/img/structure/B13413995.png)
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt](/img/structure/B13413999.png)
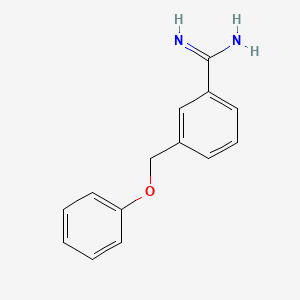

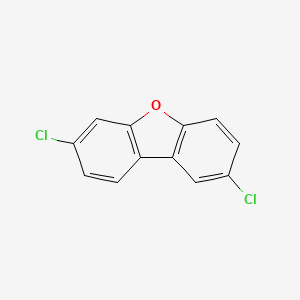
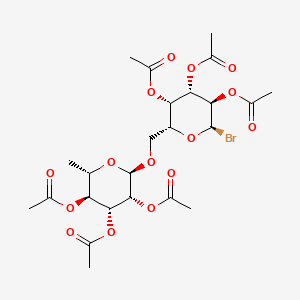
![4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13414035.png)
![N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide](/img/structure/B13414053.png)
